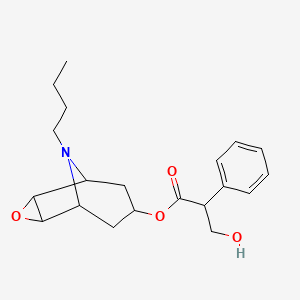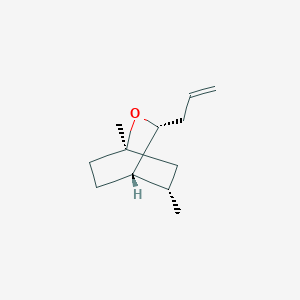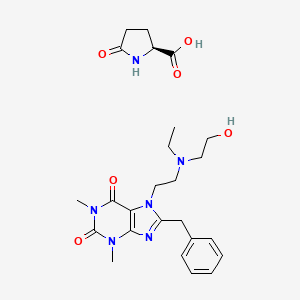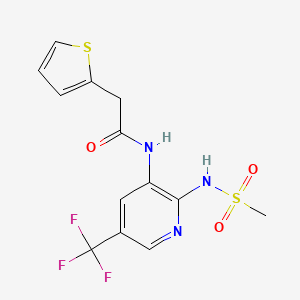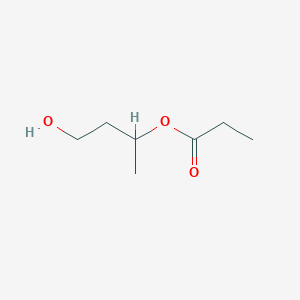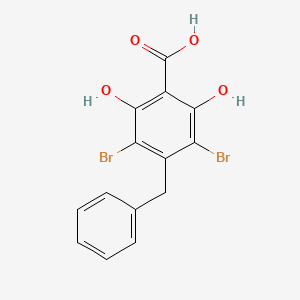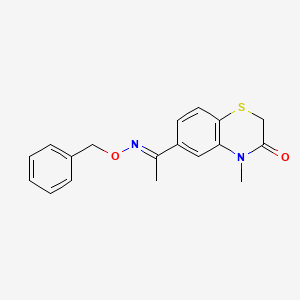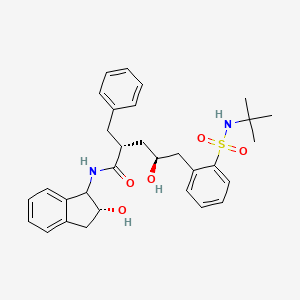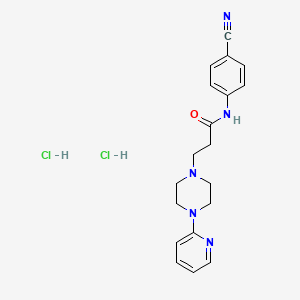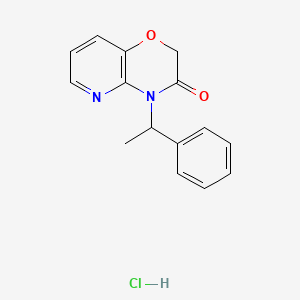
4-(1-Phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido-oxazinone core with a phenylethyl substituent and a hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the phenylethyl group via alkylation or acylation reactions.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
科学研究应用
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives with different substituents.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(1-phenylethyl)-, monohydrochloride lies in its specific substituent pattern and salt form, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
88799-48-8 |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC 名称 |
4-(1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C15H14N2O2.ClH/c1-11(12-6-3-2-4-7-12)17-14(18)10-19-13-8-5-9-16-15(13)17;/h2-9,11H,10H2,1H3;1H |
InChI 键 |
VUAUQMACFMAZGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


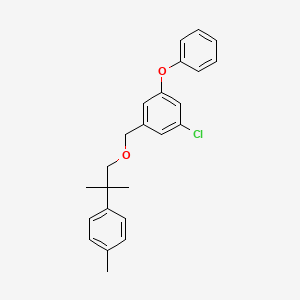
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)

